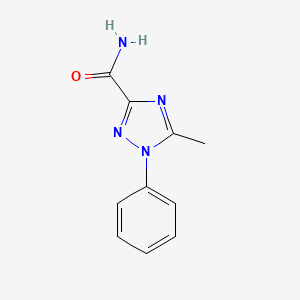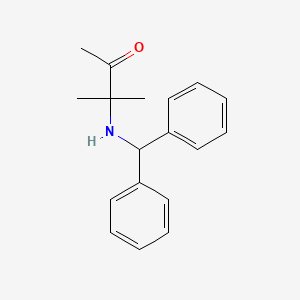
3-(Benzhydrylamino)-3-methylbutan-2-one
概要
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s appearance and state under standard conditions .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It would include the reactants, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Enzymatic Kinetic Resolution : (S)-Methyl 3-(benzoylamino) butanoate, related to 3-(Benzhydrylamino)-3-methylbutan-2-one, is accessible through enzymatic kinetic resolution with pig-liver esterase. This method is significant for the stereoselective preparation of amino acid derivatives (Estermann & Seebach, 1988).
Hypoglycemic Activity : Certain 2-Benzhydrylimino-1,3-diazacycloalkanes, which can be synthesized using benzhydrylamines (related to this compound), have shown hypoglycemic activity, indicating potential therapeutic applications (Kosasayama et al., 1979).
Hydrodenitrogenation Studies : The hydrodenitrogenation of alkylamines with secondary and tertiary α-carbon atoms, including compounds related to this compound, was studied over sulfided NiMo/Al2O3, which is important in understanding chemical reactions in industrial processes (Zhao & Prins, 2004).
Flavor Compound Research : Methyl-branched flavor compounds in apples and processed apples have been investigated, which involves the study of compounds structurally similar to this compound. This research is significant in food chemistry and the understanding of flavor profiles (Schumacher et al., 1998).
Aromatic Compound Formation in Wine : Research into the quantitative determination of hydroxy acids in wine, including compounds related to this compound, provides insights into the formation of aroma compounds in alcoholic beverages (Gracia-Moreno et al., 2015).
Biosynthesis of Esters in Apples : The biosynthesis of 2-methylbutanoate esters in apples, involving compounds similar to this compound, was studied, contributing to our understanding of fruit aroma and its formation (Rowan et al., 1996).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(benzhydrylamino)-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-14(20)18(2,3)19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZOJXBTTHOIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)NC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Bromophenyl)ethyl]urea](/img/structure/B3106462.png)
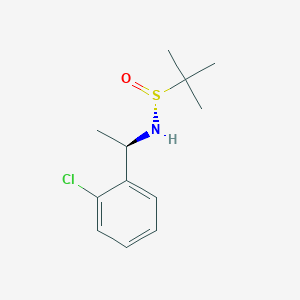

![Pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B3106476.png)
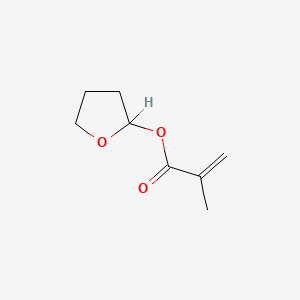
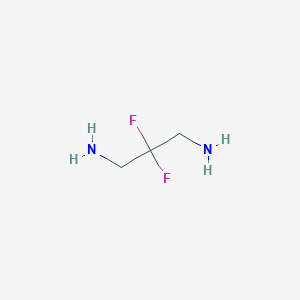



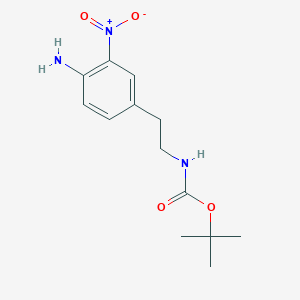
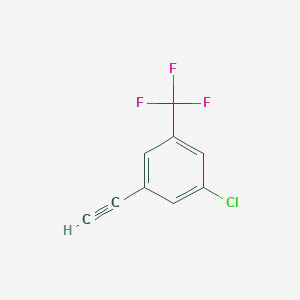
![methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B3106547.png)

